Naphthacene, 5,12-bis(decyloxy)-
Description
Naphthacene, a polycyclic aromatic hydrocarbon (PAH), consists of four linearly fused benzene rings. The compound 5,12-bis(decyloxy)-naphthacene features two decyloxy (–O–C₁₀H₂₁) substituents at the 5- and 12-positions. These alkoxy chains significantly alter its physicochemical properties compared to unsubstituted naphthacene or derivatives with different functional groups.
Properties
CAS No. |
718629-53-9 |
|---|---|
Molecular Formula |
C38H52O2 |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
5,12-didecoxytetracene |
InChI |
InChI=1S/C38H52O2/c1-3-5-7-9-11-13-15-21-27-39-37-33-25-19-20-26-34(33)38(40-28-22-16-14-12-10-8-6-4-2)36-30-32-24-18-17-23-31(32)29-35(36)37/h17-20,23-26,29-30H,3-16,21-22,27-28H2,1-2H3 |
InChI Key |
NMGUSLUAKZONJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC4=CC=CC=C4C=C31)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic esters, is a cornerstone for constructing 5,12-bis(decyloxy)naphthacene. In a representative procedure, 2,3-dibromotetracene-5,12-dione (compound 7) undergoes coupling with 1-pinacolatoboron-3,4-bis(decyloxy)benzene under inert conditions.
Reaction Conditions :
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5–10 mol%)
- Base : 2 M aqueous potassium carbonate
- Solvent System : Toluene/ethanol (5:1 v/v)
- Temperature : 80°C
- Duration : 3–4 days
The reaction proceeds via oxidative addition of the dibromotetracene to palladium, followed by transmetallation with the boronic ester and reductive elimination to yield the bis(decyloxy) product. Purification by column chromatography (toluene/dichloromethane) affords the target compound in 60% yield, confirmed by $$ ^1H $$ NMR and high-resolution mass spectrometry (HRMS).
Key Data :
Nucleophilic Aromatic Substitution Route
An alternative pathway employs nucleophilic substitution on pre-functionalized quinone intermediates. Starting with 2,3-dimethoxy-6,11-diphenyltetracene-5,12-dione, demethylation using boron tribromide (BBr$$ _3 $$) generates a diol intermediate, which undergoes alkylation with 1-bromodecane.
Reaction Conditions :
- Demethylation : BBr$$ _3 $$ in dichloromethane (0°C to reflux)
- Alkylation : Potassium carbonate in DMF, 135°C, 12 hours
- Workup : Sequential extraction with diethyl ether and precipitation
This two-step process achieves a 36% overall yield, with purity verified by $$ ^13C $$ NMR and FD-MS. The method circumvents transition-metal catalysts but requires stringent anhydrous conditions.
Key Data :
- $$ ^13C $$ NMR (75 MHz, CDCl$$ _3 $$): δ 183.38 (quinone C=O), 153.72 (aryl-O), 69.45 (OCH$$ _2 $$).
- FD-MS: m/z 754.42 (M$$ ^+ $$).
Optimization of Reaction Conditions
Catalyst and Solvent Effects
The Suzuki-Miyaura route’s efficiency hinges on palladium ligand selection. While Pd(PPh$$ _3 $$)$$ _4 $$ provides reliable activity, screening alternatives like Pd(OAc)$$ _2 $$ with SPhos could enhance turnover. Solvent polarity also influences coupling rates; toluene/ethanol mixtures balance solubility and base compatibility, whereas pure DMF accelerates side reactions.
Temperature and Time Dependencies
Prolonged heating (3–4 days) at 80°C ensures complete conversion in Suzuki couplings, but microwave-assisted synthesis could reduce durations to <24 hours. Conversely, nucleophilic substitutions demand shorter times (12 hours) but higher temperatures (135°C), risking decomposition of sensitive intermediates.
Characterization and Analytical Techniques
Spectroscopic Validation
Crystallographic Insights
Although single-crystal data for 5,12-bis(decyloxy)naphthacene remain unreported, analogous structures exhibit herringbone packing with interplanar spacings of 3.4–3.7 Å, conducive to charge transport.
Applications and Derivatives of 5,12-Bis(decyloxy)naphthacene
Functionalization with decyloxy groups enhances solubility for solution-processed devices. Derivatives like 2,3,9,10-tetrakis[3,4-bis(decyloxy)phenyl]pentacene-6,13-dione exhibit broad absorption (λ$$ _{max} $$ ≈ 550 nm) and ambipolar charge transport (μ$$ _{h/e} $$ ≈ 0.1 cm$$ ^2 $$V$$ ^{-1} $$s$$ ^{-1} $$).
Chemical Reactions Analysis
Types of Reactions
Naphthacene, 5,12-bis(decyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: The decyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted naphthacene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Naphthacene, 5,12-bis(decyloxy)- exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with proteins and nucleic acids, affecting their structure and function. The pathways involved can include binding to specific sites on enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
5,12-bis(phenylethynyl)naphthacene (BN)
- Structure : Phenylethynyl (–C≡C–Ph) groups at 5,12-positions .
- Morphology : Self-assembles into hollow microtubes, unlike 9,10-bis(phenylethynyl)anthracene (BA), which forms microrods .
- Electronic Properties : Used in photoredox catalysis due to extended π-conjugation, enabling light absorption up to 630 nm .
- Comparison : Decyloxy substituents in 5,12-bis(decyloxy)-naphthacene lack π-conjugation but enhance solubility and may promote liquid crystalline behavior, as seen in other alkoxy-substituted PAHs .
3,4-Bis(decyloxy)benzoate Derivatives
- Structure : Decyloxy groups on benzoate moieties .
- Thermal Behavior : Exhibits smectic (Smec) and columnar (Col) liquid crystalline phases with phase transition enthalpies (ΔH) up to 50.88 kJ/mol .
- Comparison : The linear decyloxy chains in 5,12-bis(decyloxy)-naphthacene likely stabilize similar mesophases, enhancing thermal stability for optoelectronic applications.
Triarylamine-Based Hole Transport Materials
- Structure : Compounds with 3,4-bis(decyloxy)phenyl groups .
- Functionality : Improved hole mobility (∼10⁻⁴ cm²/V·s) due to alkoxy-induced molecular ordering .
- Comparison : The 5,12-bis(decyloxy) configuration on naphthacene may similarly enhance charge transport in organic semiconductors.
Physicochemical Properties
Electronic and Optical Behavior
- Alkoxy vs. Ethynyl Substituents :
- Decyloxy groups donate electron density via oxygen lone pairs, raising the HOMO level and red-shifting absorption compared to unsubstituted naphthacene.
- Phenylethynyl groups extend conjugation, enabling BN to act as a visible-light photocatalyst .
Q & A
Q. What are the recommended safety protocols for handling 5,12-bis(decyloxy)-naphthacene in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
- Storage: Store in airtight containers at room temperature, away from oxidizers and incompatible materials .
- Spill Management: Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose of per hazardous waste regulations .
- Toxicological Precautions: Classified as a Category 2 carcinogen; avoid inhalation and conduct regular risk assessments using toxicological databases (e.g., RTECS) .
Q. What experimental techniques are essential for characterizing 5,12-bis(decyloxy)-naphthacene?
Methodological Answer:
- Spectroscopy:
- Chromatography: Employ HPLC or GC-MS to assess purity (>97% as per TCI standards) .
- Thermal Analysis: Determine melting points and stability under controlled heating rates .
Q. How can researchers synthesize 5,12-bis(decyloxy)-naphthacene?
Methodological Answer:
-
Synthetic Route:
-
Key Parameters:
Parameter Optimal Condition Reaction Temperature 60–80°C Solvent Ethanol or DMF Catalyst Potassium carbonate
Advanced Research Questions
Q. How can contradictions in toxicity data across studies be resolved?
Methodological Answer:
-
Risk of Bias Assessment: Apply standardized questionnaires (Table 1) to evaluate study design flaws (e.g., randomization, blinding, exposure characterization) .
Table 1: Risk of Bias Criteria
Bias Type Key Questions Selection Bias Was dose allocation randomized and concealed? Detection Bias Were exposure/outcome metrics validated? Performance Bias Were researchers blinded to study groups? -
Data Triangulation: Cross-validate findings using in vitro (cell-based assays) and in vivo models (rodent studies) while controlling for metabolic differences .
Q. What strategies optimize the synthesis of 5,12-bis(decyloxy)-naphthacene for higher yields?
Methodological Answer:
- Catalyst Screening: Test palladium or copper catalysts for coupling efficiency in decyloxy substitution .
- Solvent Effects: Compare polar aprotic solvents (e.g., DMF) versus ethanol for reaction kinetics .
- Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .
Q. How can environmental persistence and bioaccumulation potential of 5,12-bis(decyloxy)-naphthacene be assessed?
Methodological Answer:
- Ecotoxicity Assays:
- Aquatic Toxicity: Perform OECD Test Guideline 201 (algae growth inhibition) .
- Biodegradation: Use OECD 301B (CO evolution test) to evaluate microbial degradation .
- QSAR Modeling: Predict log (octanol-water partition coefficient) to estimate bioaccumulation potential .
Q. What advanced techniques resolve structural ambiguities in naphthacene derivatives?
Methodological Answer:
- X-ray Crystallography: Resolve substituent stereochemistry using single-crystal diffraction (e.g., steric strain analysis in naphthacene derivatives) .
- Computational Chemistry: Employ DFT calculations (e.g., Gaussian software) to simulate electronic spectra and compare with experimental UV-Vis data .
Methodological Notes
- Data Validation: Cross-reference findings with authoritative databases (e.g., PubChem, NIST) while excluding non-peer-reviewed sources like BenchChem .
- Mixed-Methods Approaches: Combine quantitative (e.g., toxicity metrics) and qualitative (e.g., synthetic route optimization) analyses to address multifaceted research challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
